molecular formula C9H9BO2S B13471514 B-(2-methylbenzo[b]thien-5-yl)boronic acid

B-(2-methylbenzo[b]thien-5-yl)boronic acid

Cat. No.: B13471514
M. Wt: 192.05 g/mol
InChI Key: WLYNJXBZEAGRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-methyl-1-benzothiophen-5-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a benzothiophene ring system. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2-methyl-1-benzothiophen-5-yl)boronic acid typically involves the borylation of the corresponding halogenated benzothiophene derivative. One common method is the palladium-catalyzed borylation of 2-methyl-1-benzothiophene-5-bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production methods for (2-methyl-1-benzothiophen-5-yl)boronic acid are similar to laboratory-scale syntheses but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust catalysts and reaction conditions to ensure high yield and purity .

Properties

Molecular Formula

C9H9BO2S

Molecular Weight

192.05 g/mol

IUPAC Name

(2-methyl-1-benzothiophen-5-yl)boronic acid

InChI

InChI=1S/C9H9BO2S/c1-6-4-7-5-8(10(11)12)2-3-9(7)13-6/h2-5,11-12H,1H3

InChI Key

WLYNJXBZEAGRNK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)SC(=C2)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.